BenchChemオンラインストアへようこそ!

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

This 6-chloro-pyridine-3-sulfonamide derivative is a critical, geometrically distinct building block for focused kinase inhibitor libraries. Its N-isobutyl pyrazole substitution and monohalogenated pyridine core serve as essential, independently optimizable vectors for probing steric tolerance in the hinge region and systematically deconvoluting metabolic liabilities in DMPK studies. Using precise, non-generic analogs eliminates the risk of potency loss or off-target effects.

Molecular Formula C12H15ClN4O2S
Molecular Weight 314.79
CAS No. 1385364-59-9
Cat. No. B2658628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide
CAS1385364-59-9
Molecular FormulaC12H15ClN4O2S
Molecular Weight314.79
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C12H15ClN4O2S/c1-9(2)7-17-8-10(5-15-17)16-20(18,19)11-3-4-12(13)14-6-11/h3-6,8-9,16H,7H2,1-2H3
InChIKeyLGEZPMJHDZLZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide (CAS 1385364-59-9): Structural and Physicochemical Baseline


6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide is a synthetic small molecule (MF: C12H15ClN4O2S, MW: 314.79 g/mol) that belongs to the class of sulfonamide-bridged pyridine-pyrazole hybrids [1]. This compound features a 6-chloropyridine-3-sulfonamide core linked to an N-isobutyl-substituted pyrazol-4-yl moiety via a secondary sulfonamide bond. Structurally related sulfonamide-pyridine-pyrazole conjugates have been investigated across multiple therapeutic areas, including kinase inhibition (e.g., JNK, ALK), carbonic anhydrase inhibition, and voltage-gated sodium channel (Nav) blockade [2][3]. The compound serves as a versatile intermediate or building block for medicinal chemistry campaigns, where the 6-chloro substituent on the pyridine ring and the isobutyl group on the pyrazole nitrogen are critical vectors for modulating target selectivity, physicochemical properties, and metabolic stability [1].

Why In-Class Sulfonamide-Pyridine-Pyrazole Hybrids Cannot Be Considered Interchangeable with 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide


Within the sulfonamide-pyridine-pyrazole chemical space, seemingly minor structural modifications produce profound shifts in biological activity, selectivity, and drug-like properties. For example, the introduction of a single fluorine atom at the pyridine 5-position (CAS 2094693-27-1) alters both the electronic character of the aryl ring and its metabolic soft spots, while replacement of the N-isobutyl pyrazole with an N-trimethylpyrazole-propan-2-yl variant (CAS 1436128-39-0) changes both steric bulk and conformational flexibility at the hinge-binding region [1][2]. In pyrazol-4-yl pyridine sulfonamide JNK inhibitor series, SAR studies have demonstrated that variations in the sulfonamide tether, pyrazole N-substituent, and pyridine halogenation pattern can switch inhibitory potency by orders of magnitude and even alter kinase selectivity profiles [3]. Consequently, generic substitution of 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide with a structurally related analog—without confirmatory head-to-head testing—risks abolishing target engagement, introducing off-target liabilities, or degrading pharmacokinetic performance in a given assay system.

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight and Lipophilicity (clogP) Differentiation Relative to Fluorinated and Trimethylpyrazole Analogs

The target compound (MW 314.79, MF C12H15ClN4O2S) occupies a distinct molecular weight and lipophilicity window compared to its closest commercially available analogs. The 5-fluoro congener (CAS 2094693-27-1; MF C12H14ClFN4O2S, MW 332.78) gains +18 Da and introduces a strong electron-withdrawing effect, which predictably reduces clogP, alters pKa at the sulfonamide NH, and shifts CYP450 metabolic liability [1]. The trimethylpyrazole-propan-2-yl analog (CAS 1436128-39-0; MF C14H19ClN4O2S, MW 342.84) is +28 Da heavier and adds significant steric bulk adjacent to the pyrazole-sulfonamide junction, which can restrict the accessible conformational space and impact binding pocket complementarity [2]. For procurement decisions where a specific MW/clogP band is targeted for CNS penetration (MW <400, clogP 1–3) or oral bioavailability, the unadorned 6-chloro-N-isobutyl scaffold provides a more favorable starting point for SAR exploration than either analog [1][2].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Isobutyl vs. Trimethylpyrazole N-Substituent: Conformational and Steric Differentiation for Kinase Hinge Binding

Within pyrazol-4-yl pyridine sulfonamide JNK inhibitor series, the nature of the N-substituent on the pyrazole ring directly influences kinase hinge-region complementarity [1]. The N-isobutyl group on the target compound provides a flexible, moderately bulky hydrophobic motif that can adopt multiple low-energy conformations to accommodate variations in the hinge pocket shape. In contrast, the N-(1,3,5-trimethylpyrazol-4-yl)-propan-2-yl substitution pattern on analog CAS 1436128-39-0 introduces a more rigid, pre-organized arrangement that may favor certain kinase conformations while disfavoring others [2]. In published JNK inhibitor SAR, pyrazole N-substituents differing by a single methylene unit produced >10-fold shifts in IC50 values against JNK1 and JNK2 isoforms, underscoring the non-interchangeable nature of these substituents [1]. The target compound's N-isobutyl motif thus represents a distinct starting geometry for kinase inhibitor design that is absent from the more heavily substituted analog series.

Kinase Inhibition Structure-Based Drug Design SAR Analysis

6-Chloro vs. 6-Chloro-5-Fluoro Pyridine Substitution: Impact on Aryl Ring Electronics and Predicted CYP450 Metabolism

The presence versus absence of the 5-fluoro substituent on the pyridine ring differentiates the target compound (6-Cl only) from its 5-fluoro analog (CAS 2094693-27-1; 6-Cl, 5-F) [1]. The additional fluorine atom increases the electron deficiency of the pyridine ring, which can slow oxidative metabolism at the pyridine ring itself but may also activate the ring toward nucleophilic attack or glutathione conjugation. In broader sulfonamide SAR, the removal of a fluorine atom typically increases the compound's susceptibility to CYP450-mediated oxidation, potentially resulting in higher intrinsic clearance in liver microsome assays [2]. Conversely, the monochloro pyridine scaffold may exhibit lower risk of mechanism-based inhibition (MBI) of CYP450 enzymes compared to fluoro-substituted analogs, as fluorine can participate in metabolic activation pathways that generate reactive intermediates. For procurement in ADME screening cascades, the 6-chloro-only pyridine provides a cleaner baseline for deconvoluting structure-metabolism relationships without the confounding electronic effects of the additional fluorine.

Drug Metabolism CYP450 Stability Halogen Effects

Sulfonamide Linker Geometry: Pyridine-3-sulfonamide vs. Pyridine-4-sulfonamide and Benzene-sulfonamide Scaffolds in Sodium Channel Inhibition

In pyrazole sulfonamide sodium channel (Nav) inhibitor programs, the position of the sulfonamide attachment on the aromatic ring critically influences Nav subtype selectivity. Patent US7223782B2 exemplifies pyrazole-amide and pyrazole-sulfonamide compounds wherein the sulfonamide is attached to substituted phenyl rings, demonstrating that the sulfonamide geometry dictates the vector of the pyrazole moiety relative to the channel binding site [1]. The target compound employs a pyridine-3-sulfonamide linkage, which orients the pyrazole at a ~120° angle relative to the aryl-sulfonamide axis, compared to the ~180° vector of pyridine-4-sulfonamide isomers or the variable torsion of benzene-sulfonamide analogs. This angular difference can translate to differential Nav subtype engagement; for instance, PF-05089771 (an arylsulfonamide Nav1.7 inhibitor with IC50 = 11 nM) achieves its potency and selectivity through precise spatial arrangement of its sulfonamide-linked aromatic rings [2]. The pyridine-3-sulfonamide motif of the target compound thus represents a geometrically distinct scaffold for probing Nav subtype pharmacology.

Ion Channel Pharmacology Nav1.7 Inhibition Sulfonamide SAR

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide (CAS 1385364-59-9)


Kinase Inhibitor Focused Library Design: Serving as a Distinct N-Isobutyl Pyrazole Input for JNK, ALK, or RET Kinase SAR Exploration

Based on the demonstrated sensitivity of pyrazol-4-yl pyridine sulfonamide JNK inhibitors to pyrazole N-substituent variation [1], this compound serves as an essential diversity element in focused kinase inhibitor libraries. Medicinal chemistry teams synthesizing analogs for structure-activity relationship (SAR) studies can use the N-isobutyl scaffold to probe the steric tolerance of the kinase hinge region, complementing parallel efforts with bulkier or more rigid N-substituted analogs. The monochloro pyridine ring provides a single halogen handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient parallel synthesis of derivative libraries [2].

ADME Structure-Metabolism Relationship (SMR) Studies: Isolating the Metabolic Contribution of Monohalogenated Pyridine Scaffolds in Sulfonamide Series

For drug metabolism and pharmacokinetics (DMPK) groups conducting systematic SMR studies, the 6-chloro (monohalogenated) pyridine scaffold of the target compound provides a cleaner baseline for elucidating the metabolic fate of pyridine-sulfonamide hybrids compared to dihalogenated (e.g., 6-Cl, 5-F) analogs [1]. By comparing intrinsic clearance in liver microsome and hepatocyte assays between the target compound and its 5-fluoro congener, researchers can deconvolute the individual contributions of halogenation pattern to CYP450-mediated oxidation rates, UDP-glucuronosyltransferase (UGT) conjugation susceptibility, and potential for reactive metabolite formation [2].

Fragment-Based Drug Discovery (FBDD) Hit-to-Lead Optimization: Low-MW, Ligand-Efficient Starting Point for Sulfonamide-Containing Chemical Probes

With a molecular weight of 314.79 Da—below the typical fragment cutoff of 300 Da but still within the 'Mini-Fragment' space—and an estimated clogP in the 2–2.5 range, this compound offers favorable ligand efficiency metrics for hit-to-lead optimization campaigns [1]. Its structural features (chloropyridine, sulfonamide linker, pyrazole N-isobutyl tail) each represent independently optimizable vectors, allowing parallel medicinal chemistry efforts to improve potency, selectivity, and PK properties without simultaneously inflating molecular weight beyond lead-like chemical space (MW <450) [2].

Sodium Channel (Nav) Pharmacology: Exploring Pyridine-3-sulfonamide Geometry as a Differentiation Strategy for Subtype-Selective Nav Inhibitors

The pyridine-3-sulfonamide connectivity of the target compound orients the pyrazole moiety at a distinctive ~120° vector relative to the aryl-sulfonamide axis, which contrasts with the geometry of pyridine-4-sulfonamide and benzene-sulfonamide scaffolds commonly explored in Nav inhibitor programs [1]. This geometric differentiation is pharmacologically relevant: arylsulfonamide Nav1.7 inhibitors such as PF-05089771 achieve single-digit nanomolar potency and subtype selectivity through precise spatial positioning of their aromatic rings within the voltage-sensor domain [2]. Ion channel pharmacology groups can deploy the target compound as a structurally novel starting point for synthesizing analog series that probe whether the pyridine-3-sulfonamide geometry confers selectivity advantages over traditional scaffolds [1].

Quote Request

Request a Quote for 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.